molecular formula C21H21N3O5S B3313323 3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 946358-17-4

3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B3313323
CAS No.: 946358-17-4
M. Wt: 427.5 g/mol
InChI Key: DALHCBXTNNPKSW-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,5-dimethoxybenzoic acid with 4-methoxyphenyl isothiocyanate to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves the coupling of this intermediate with a suitable amine to form the benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the benzamide can produce amines.

Scientific Research Applications

3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzoic acid: Shares the methoxy groups but lacks the thiazole and benzamide functionalities.

    4-methoxyphenyl isothiocyanate: Contains the methoxyphenyl group but differs in its functional groups.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness

3,5-dimethoxy-N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-27-16-6-4-14(5-7-16)22-19(25)10-15-12-30-21(23-15)24-20(26)13-8-17(28-2)11-18(9-13)29-3/h4-9,11-12H,10H2,1-3H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALHCBXTNNPKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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